molecular formula C9H7F3N2O3 B14238132 (4-Nitrophenyl)methyl 2,2,2-trifluoroethanimidate CAS No. 569687-75-8

(4-Nitrophenyl)methyl 2,2,2-trifluoroethanimidate

Cat. No.: B14238132
CAS No.: 569687-75-8
M. Wt: 248.16 g/mol
InChI Key: OKEAFVYSPMWSDH-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl 2,2,2-trifluoroethanimidate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound is characterized by the presence of a nitrophenyl group, a methyl group, and a trifluoroethanimidate group, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of (4-Nitrophenyl)methyl 2,2,2-trifluoroethanimidate typically involves the reaction of 4-nitrobenzyl alcohol with 2,2,2-trifluoroethanimidoyl chloride under specific reaction conditions. The process generally requires the use of a base, such as triethylamine, to facilitate the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

(4-Nitrophenyl)methyl 2,2,2-trifluoroethanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and trifluoroethanimidate derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (4-aminophenyl)methyl 2,2,2-trifluoroethanimidate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Nitrophenyl)methyl 2,2,2-trifluoroethanimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl 2,2,2-trifluoroethanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules. The trifluoroethanimidate group contributes to the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(4-Nitrophenyl)methyl 2,2,2-trifluoroethanimidate can be compared with similar compounds such as:

The uniqueness of this compound lies in its trifluoroethanimidate group, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

569687-75-8

Molecular Formula

C9H7F3N2O3

Molecular Weight

248.16 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2,2,2-trifluoroethanimidate

InChI

InChI=1S/C9H7F3N2O3/c10-9(11,12)8(13)17-5-6-1-3-7(4-2-6)14(15)16/h1-4,13H,5H2

InChI Key

OKEAFVYSPMWSDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=N)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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